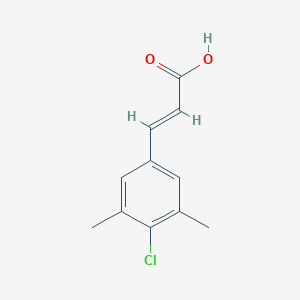

(E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid

Description

Significance of Cinnamic Acid Derivatives as Core Structures in Chemical Synthesis

Cinnamic acid and its derivatives are highly valued as building blocks in organic synthesis due to the reactivity of their distinct functional groups: the aromatic ring, the alkene double bond, and the carboxylic acid. This versatility allows for a wide array of chemical modifications, making them precursors for numerous commercially important substances, including stilbenes and styrenes. jk-sci.com Their structural framework is a common feature in many biologically active molecules, leading to extensive research into their therapeutic potential. wikipedia.org

The applications of cinnamic acid derivatives are diverse, ranging from their use in the synthesis of advanced polymers, such as polyesters and polyamides, to their role as key intermediates in the manufacturing of pharmaceuticals, fragrances, and dyes. iitk.ac.insemanticscholar.org The presence of the conjugated system of the aromatic ring and the α,β-unsaturated carboxylic acid allows for unique photochemical properties, such as E/Z (cis/trans) photoisomerization and [2+2] photocycloaddition, which are exploited in the development of photoresponsive materials. semanticscholar.org

Overview of the Chemical Landscape of (E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid

The compound this compound belongs to the family of trans-cinnamic acids. Its specific structure features a phenyl ring substituted with a chlorine atom at the para-position (C4) and two methyl groups at the meta-positions (C3 and C5). This substitution pattern dictates its electronic and steric properties, which in turn influence its reactivity and potential biological activity.

Structural Features:

Acrylic Acid Moiety: The (E)-configuration indicates that the phenyl ring and the carboxyl group are on opposite sides of the carbon-carbon double bond, which is the more thermodynamically stable isomer.

Substituted Phenyl Ring: The presence of a chloro group (an electron-withdrawing group) and two methyl groups (electron-donating groups) creates a specific electronic environment on the aromatic ring.

Synthesis: The synthesis of this compound, while not specifically detailed in readily available literature, can be reliably predicted through well-established named reactions used for creating cinnamic acid derivatives. The logical precursor for these syntheses would be 4-chloro-3,5-dimethylbenzaldehyde (B1647551) .

Common synthetic routes include:

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.orglongdom.org For the target molecule, this would involve reacting 4-chloro-3,5-dimethylbenzaldehyde with acetic anhydride and sodium acetate (B1210297) at high temperatures. jk-sci.com

Knoevenagel Condensation: A widely used method for forming C=C bonds, this reaction condenses an aldehyde with an active methylene (B1212753) compound like malonic acid, typically in the presence of a weak base such as pyridine (B92270) or piperidine (B6355638). bepls.com This method is often preferred for its milder conditions and good yields. nih.gov

Heck Reaction: A modern palladium-catalyzed cross-coupling reaction, the Heck reaction couples an aryl halide with an alkene. wikipedia.org In a potential route to the target compound, an appropriately substituted aryl halide could be reacted with acrylic acid or its esters. mdpi.comorganic-chemistry.orgresearchgate.net

Below is a comparative table of related cinnamic acid derivatives to contextualize the properties of the title compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| (E)-3-(4-Chlorophenyl)acrylic acid | C₉H₇ClO₂ | 182.60 | 4-Chloro |

| (E)-3-(3,5-Dichlorophenyl)acrylic acid | C₉H₆Cl₂O₂ | 217.05 | 3,5-Dichloro |

| (E)-3-(4-Ethylphenyl)acrylic acid | C₁₁H₁₂O₂ | 176.21 | 4-Ethyl |

| This compound | C₁₁H₁₁ClO₂ | 210.66 | 4-Chloro, 3,5-dimethyl |

Data for related compounds sourced from publicly available chemical databases. Data for the title compound is calculated based on its structure.

Research Trajectories and Academic Objectives for this compound

The primary academic and industrial interest in novel cinnamic acid derivatives lies in the exploration of their biological activities. The specific substitution pattern on the phenyl ring is a key determinant of a compound's pharmacological profile. Research on analogous acrylate (B77674) and acrylic acid derivatives has shown that these molecules are promising candidates for various therapeutic applications.

Potential Research Areas:

Antiproliferative Agents: A significant body of research focuses on the design of cinnamic acid derivatives as potential anticancer agents. nih.gov Studies on similar molecules, such as various 3-(4-chlorophenyl)acrylic acid derivatives, have demonstrated cytotoxic effects against cancer cell lines, sometimes by inhibiting tubulin polymerization. researchgate.netnih.gov The unique combination of chloro and dimethyl substituents on the title compound would warrant investigation for its antiproliferative potential.

Enzyme Inhibition: Substituted acrylic acids have been synthesized and evaluated as inhibitors of various enzymes. For instance, (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids have been studied as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway. nih.gov The electronic and steric profile of this compound makes it a candidate for screening against a range of enzymes implicated in disease.

Materials Science: As with other cinnamic acid derivatives, the potential for polymerization and incorporation into novel materials is a viable research avenue. semanticscholar.org The specific substituents could influence properties like thermal stability, solubility, and photoreactivity of resulting polymers.

The academic objective for a compound like this compound would typically involve a multi-step research program:

Efficient Synthesis: Development and optimization of a synthetic route, likely via Knoevenagel condensation or a similar established method, to produce the compound in sufficient purity and yield.

Structural Characterization: Unambiguous confirmation of its structure and stereochemistry using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography.

Biological Screening: Evaluation of its activity in a panel of biological assays, such as cytotoxicity assays against various cancer cell lines, enzyme inhibition assays, or antimicrobial screens.

Structure-Activity Relationship (SAR) Studies: Synthesis of related analogues with varied substitution patterns to understand how molecular changes affect biological activity, guiding the design of more potent and selective compounds.

Established Synthetic Pathways to (E)-Acrylic Acid Derivatives

The creation of (E)-acrylic acid derivatives is a cornerstone of organic synthesis, with numerous named reactions developed to facilitate this transformation. These reactions offer different advantages concerning substrate scope, reaction conditions, and stereoselectivity.

Knoevenagel Condensation and its Stereochemical Control

The Knoevenagel condensation is a widely used method for carbon-carbon bond formation and is particularly effective for the synthesis of α,β-unsaturated compounds. researchgate.net The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst. ekb.egresearchgate.net For the synthesis of acrylic acid derivatives, malonic acid is a common choice, and the reaction typically proceeds via a decarboxylation step. researchgate.net

The stereochemical outcome of the Knoevenagel condensation is often directed towards the formation of the more stable (E)-isomer, especially when aromatic aldehydes are used. researchgate.net The choice of catalyst and reaction conditions can further influence the stereoselectivity. While traditional methods often employ pyridine and piperidine, greener alternatives using environmentally benign amines or ammonium salts have been developed. researchgate.net Studies have shown that factors like temperature and the specific catalyst used can significantly impact the yield of the desired product. researchgate.net Recent advancements have even explored catalyst-free and water-mediated Knoevenagel reactions to enhance the green credentials of this transformation. rsc.org

A typical reaction scheme for the synthesis of a cinnamic acid derivative via Knoevenagel condensation is depicted below:

Figure 1: General scheme of the Knoevenagel condensation for the synthesis of cinnamic acid derivatives.

Figure 1: General scheme of the Knoevenagel condensation for the synthesis of cinnamic acid derivatives.| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

| Aromatic Aldehyde | Malonic Acid | Amine Base (e.g., Piperidine, Ammonium Salts) | (E)-α,β-Unsaturated Carboxylic Acid | High (E)-selectivity, often with decarboxylation |

Horner-Wadsworth-Emmons (HWE) Olefination for (E)-Selectivity

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with a high degree of stereoselectivity. wikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. thieme-connect.com A significant advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkyl phosphate, is water-soluble and easily removed, simplifying product purification. wikipedia.org

The HWE reaction generally favors the formation of the (E)-alkene, and this selectivity can be further enhanced by several factors. wikipedia.orgrsc.org These include the use of sterically hindered aldehydes, higher reaction temperatures, and the specific choice of counter-ion for the phosphonate (B1237965) carbanion (Li > Na > K). wikipedia.org For the synthesis of (E)-acrylic acid esters, a phosphonoacetate ester is typically used as the phosphonate component. While the standard HWE reaction is highly (E)-selective, modifications such as the Still-Gennari olefination have been developed to favor the (Z)-isomer. nih.gov

The general mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate eliminates a dialkyl phosphate to form the alkene. wikipedia.org

| Phosphonate Reagent | Carbonyl Compound | Base | Predominant Product |

| Triethyl phosphonoacetate | Aromatic Aldehyde | NaH, DBU, K2CO3 | (E)-α,β-Unsaturated Ester |

| Still-Gennari Reagent (e.g., bis(2,2,2-trifluoroethyl) phosphonate) | Aromatic Aldehyde | KHMDS, 18-crown-6 | (Z)-α,β-Unsaturated Ester |

Perkin Reaction and its Historical Context

The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for the synthesis of cinnamic acids. wikipedia.orglongdom.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. wikipedia.orglongdom.org

The reaction typically requires high temperatures to proceed. researchgate.net The mechanism involves the formation of an enolate from the acid anhydride, which then adds to the aromatic aldehyde. Subsequent elimination and hydrolysis yield the α,β-unsaturated aromatic acid. longdom.org While historically significant, the Perkin reaction's requirement for harsh conditions has led to its partial replacement by milder and more stereoselective methods. However, it remains a viable route for the synthesis of certain cinnamic acid derivatives. longdom.orgnih.gov

Heck Reaction and Related Palladium-Catalyzed Cross-Coupling Approaches

The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides a modern and versatile method for the synthesis of substituted alkenes. wikipedia.org This reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. wikipedia.org For the synthesis of (E)-acrylic acid derivatives, an aryl halide is coupled with acrylic acid or an acrylate ester.

The reaction generally exhibits high stereoselectivity for the trans product. odinity.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. odinity.com A variety of palladium catalysts and ligands can be employed, with common examples including palladium(II) acetate and triphenylphosphine. wikipedia.org The choice of base, such as triethylamine or sodium carbonate, is also crucial for the reaction's success. wikipedia.org

| Aryl Halide | Alkene | Catalyst | Base | Product |

| Aryl Iodide/Bromide | Acrylic Acid/Acrylate | Pd(OAc)2, PPh3 | Triethylamine, Na2CO3 | (E)-Cinnamic Acid/Ester |

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The product of a Claisen condensation is a β-keto ester or a β-diketone. wikipedia.orgorganic-chemistry.org While not a direct route to acrylic acids in a single step, the products of Claisen condensation can serve as versatile intermediates. For instance, a β-keto ester could potentially be reduced and then dehydrated to form an α,β-unsaturated ester.

The reaction is driven by the formation of a resonance-stabilized enolate of the β-keto ester product. wikipedia.org This necessitates the use of at least a stoichiometric amount of base. wikipedia.org The choice of base is critical to avoid side reactions; typically, the sodium alkoxide corresponding to the alcohol portion of the ester is used. wikipedia.org

Metathesis Reactions in Stereoselective Synthesis

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. free.fr While often associated with ring-closing (RCM), cross-metathesis (CM) can be employed for the synthesis of acrylic acid derivatives. This would involve the reaction of a terminal alkene with an acrylate ester in the presence of a suitable metathesis catalyst, such as a Grubbs-type or Schrock-type catalyst.

The stereoselectivity of metathesis reactions can be influenced by the catalyst and the substrates used. free.fr Recent advancements have led to the development of catalysts that can provide high stereoselectivity for either the (E) or (Z) isomer. free.fr Ring-opening metathesis polymerization (ROMP) has also been utilized to create polymers with acrylic acid or ester functionalities. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chloro-3,5-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODFWRMFSXKREK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1Cl)C)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Computational Characterization of E 3 4 Chloro 3,5 Dimethylphenyl Acrylic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies.

Spectroscopic methods are fundamental in confirming the identity and purity of synthesized compounds. For (E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid, techniques such as NMR, IR, Raman, Mass Spectrometry, and UV-Visible spectroscopy each offer unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Stereochemical Assignment and Conformational Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling constants can be predicted based on analogous structures like (E)-3-(4-chlorophenyl)acrylic acid and other substituted cinnamic acids. scielo.org.zaresearchgate.net

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid proton, the vinylic protons, the aromatic protons, and the methyl protons.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically in the range of 12.0-13.0 ppm, due to its acidic nature.

The two vinylic protons (-CH=CH-) of the acrylic acid moiety are crucial for determining the stereochemistry. For the (E) or trans isomer, these protons appear as two distinct doublets. The proton alpha to the carbonyl group (CH-COOH) typically resonates around 6.3-6.5 ppm, while the proton beta to the carbonyl (Ar-CH) appears further downfield around 7.6-7.8 ppm. A key indicator of the (E)-configuration is a large coupling constant (³JH-H) of approximately 15-16 Hz between these two protons. rsc.org

The aromatic protons on the dimethylphenyl ring are expected to appear as a singlet in the aromatic region (around 7.3-7.5 ppm) due to their chemical equivalence.

The six protons of the two methyl groups (-CH₃) attached to the phenyl ring would likely produce a single, sharp signal around 2.3-2.4 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule.

The carbonyl carbon (-COOH) is the most deshielded, appearing around 168-172 ppm. rsc.orgrsc.org

The aromatic carbons will show several signals between 125 and 145 ppm. The carbon bearing the chloro group and the carbons bearing the methyl groups will have distinct chemical shifts influenced by the electronic effects of these substituents.

The vinylic carbons (-CH=CH-) are expected in the 117-145 ppm range. The carbon beta to the carbonyl (Ar-CH) is typically more downfield than the alpha carbon (CH-COOH).

The methyl carbons (-CH₃) will appear in the upfield region, generally around 20-22 ppm. rsc.org

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -COOH | 12.0 - 13.0 | -COOH | 168 - 172 |

| Ar-CH= | 7.6 - 7.8 | Ar-CH= | ~140 - 145 |

| =CH-COOH | 6.3 - 6.5 | =CH-COOH | ~117 - 120 |

| Aromatic C-H | 7.3 - 7.5 | Aromatic C | 125 - 145 |

| -CH₃ | 2.3 - 2.4 | -CH₃ | 20 - 22 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.govmdpi.com The spectra of this compound are expected to be dominated by vibrations from the carboxylic acid, the alkene, and the substituted phenyl ring. nih.govdocbrown.info

Carboxylic Acid Group: The most prominent feature in the IR spectrum is the C=O stretching vibration, which appears as a strong, sharp band around 1680-1710 cm⁻¹. The O-H stretch of the carboxylic acid is also characteristic, presenting as a very broad band from approximately 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding in the solid state. docbrown.info

Alkene Group: The C=C stretching vibration of the trans-alkene is expected to produce a band of medium intensity around 1625-1640 cm⁻¹. The C-H out-of-plane bending (wagging) vibration for the trans-disubstituted alkene is also a key diagnostic peak, appearing as a strong band near 980 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the phenyl ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

Other Vibrations: The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. The C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the C=C stretches of both the alkene and the aromatic ring are typically strong and sharp, making them easy to identify.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic/Vinylic) | Stretching | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretching | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |

| C=C (Alkene) | Stretching | 1625 - 1640 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| C-H (trans-Alkene) | Out-of-plane bend | ~980 | Strong |

| C-Cl | Stretching | 700 - 800 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₁₁ClO₂), the exact molecular weight can be calculated, and its fragmentation pattern can be predicted to confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

The nominal molecular weight is approximately 210.66 g/mol . The mass spectrum would show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as two peaks separated by two mass units, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of 3:1.

Common fragmentation pathways for cinnamic acid derivatives often involve the loss of small, stable molecules or radicals. nih.gov

Loss of the carboxyl group: A significant fragment would likely correspond to the loss of the carboxylic acid moiety (-COOH, 45 Da), resulting in an [M-45]⁺ ion.

Loss of chlorine: Fragmentation may also occur via the loss of a chlorine radical (Cl•, 35 or 37 Da), leading to an [M-35]⁺ or [M-37]⁺ peak.

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is another possible pathway.

| Ion/Fragment | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion (³⁵Cl) | ~210.0 |

| [M+2]⁺ | Molecular Ion (³⁷Cl) | ~212.0 |

| [M-45]⁺ | Loss of -COOH | ~165.0 |

| [M-35]⁺ | Loss of ³⁵Cl | ~175.0 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the extensive conjugated system, which includes the phenyl ring, the acrylic double bond, and the carbonyl group, is expected to result in strong UV absorption.

The primary electronic transition observed will be a π → π* transition. For unsubstituted cinnamic acid, the maximum absorption (λmax) occurs around 270-280 nm. nih.gov The presence of substituents on the phenyl ring can cause a shift in this absorption maximum. The chloro and dimethyl groups are auxochromes that can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The λmax for the title compound is therefore expected to be slightly above 280 nm. The exact position of the absorption maximum can be influenced by the solvent polarity. nsf.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights.

Cinnamic acid and its derivatives typically crystallize in centrosymmetric space groups. researchgate.net A key feature in the solid-state structure of carboxylic acids is the formation of hydrogen-bonded dimers. Two molecules are linked by a pair of O-H···O=C hydrogen bonds, forming a characteristic eight-membered ring motif. This interaction is a dominant factor in the crystal packing.

The molecule itself is expected to be largely planar, particularly the cinnamic acid fragment, to maximize π-orbital overlap in the conjugated system. The dihedral angle between the plane of the phenyl ring and the plane of the acrylic acid side chain is generally small. The (E)-configuration of the double bond would be unequivocally confirmed, with the C-C=C-C torsion angle being close to 180°. asianpubs.org

Computational Chemistry Approaches for Theoretical Understanding.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful complement to experimental data. nih.govnih.gov These theoretical approaches can be used to predict and rationalize the spectroscopic and structural properties of this compound.

Geometry Optimization: DFT calculations can determine the most stable three-dimensional conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles that can be compared with X-ray crystallography data.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. nih.gov This comparison aids in the precise assignment of spectral bands to specific molecular motions.

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental spectra to support structural assignments. researchgate.net

Electronic Properties: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for understanding the molecule's electronic transitions (related to UV-Vis spectra) and its chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution around the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions and chemical reactions. For this molecule, the oxygen atoms of the carboxylic acid group are expected to be the most electron-rich sites.

These computational studies provide a deeper, atomistic-level understanding that supports and enhances the interpretation of experimental spectroscopic data. dntb.gov.ua

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying DFT, researchers can accurately predict the optimized molecular geometry, electronic properties, and spectroscopic signatures of this compound. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a reliable balance of accuracy and computational efficiency for organic molecules. scielo.org.mx

A key outcome of DFT analysis is the characterization of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. euacademic.org

These calculations also allow for the prediction of various global reactivity descriptors, which quantify different aspects of the molecule's reactivity. This information is crucial for understanding the molecule's behavior in chemical reactions. Furthermore, DFT can simulate vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra, and predict electronic transitions, which correspond to UV-Visible spectroscopic data. scielo.org.mxnih.gov

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.95 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.63 | Indicator of chemical reactivity and stability. |

| Ionization Potential (I) | 6.58 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.95 | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | 2.315 | Measure of resistance to change in electron distribution. |

| Electronegativity (χ) | 4.265 | The power of an atom in a molecule to attract electrons to itself. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility, stability, and the nature of its interactions with other molecules, such as solvents or biological receptors. mdpi.comnih.gov

The simulation process involves placing the molecule within a simulated environment (e.g., a box of water molecules) and applying a force field to calculate the forces between atoms and their resulting motions. By integrating Newton's laws of motion, the trajectory of the molecule is mapped over a specific period, often on the nanosecond scale. researchgate.net

Analysis of the MD trajectory yields valuable data. The Root Mean Square Deviation (RMSD) of the atomic positions is monitored to assess when the molecule reaches a stable conformation (equilibration). The Radius of Gyration (Rg) provides information about the molecule's compactness over time. researchgate.net A crucial aspect of MD simulations is the ability to characterize non-covalent intermolecular interactions, particularly hydrogen bonds, which are vital for understanding how the molecule interacts with its environment. nih.gov

| Parameter | Illustrative Value | Interpretation |

|---|---|---|

| Average RMSD | 0.25 nm | A low and stable RMSD value after an initial period indicates the molecule maintains a stable conformation throughout the simulation. |

| Average Radius of Gyration (Rg) | 0.48 nm | A consistent Rg value suggests that the molecule does not undergo significant unfolding or compaction, maintaining its overall shape. |

| Average Intermolecular H-bonds | 3.5 | Indicates the average number of hydrogen bonds formed between the acrylic acid group and surrounding water molecules, highlighting its interaction with the solvent. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Represents the surface area of the molecule accessible to solvent, providing insight into its exposure and potential for interaction. researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. For this compound and its derivatives, QSPR can be used to predict properties like solubility, melting point, or a specific type of chemical reactivity without the need for experimental measurement. mdpi.com

The development of a QSPR model involves several steps. First, a dataset of molecules with known properties is compiled. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), constitutional (e.g., molecular weight), and topological features. nih.gov

Using statistical methods such as Multiple Linear Regression (MLR), a model is constructed that links the descriptors to the property of interest. benthamdirect.com The resulting equation can then be used to predict the property for new or untested compounds, such as derivatives of this compound. The statistical quality and predictive power of the model are rigorously validated to ensure its reliability. nih.gov

| Hypothetical QSPR Equation: Property = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... | ||

|---|---|---|

| Molecular Descriptor | Hypothetical Coefficient | Significance in the Model |

| LogP (Lipophilicity) | +0.45 | A positive coefficient suggests that higher lipophilicity is positively correlated with the predicted property. |

| HOMO Energy (eV) | -0.21 | A negative coefficient indicates that a higher HOMO energy (less negative value) is associated with a decrease in the property value. |

| Dipole Moment (Debye) | +0.15 | A positive coefficient implies that molecules with greater polarity tend to have a higher value for the predicted property. |

| Molecular Weight (g/mol) | -0.08 | A negative coefficient suggests that an increase in molecular size is negatively correlated with the property. |

Mechanistic Investigations in Reactions Involving E 3 4 Chloro 3,5 Dimethylphenyl Acrylic Acid

Elucidation of Reaction Pathways in Synthetic Transformations

The formation of (E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid can be achieved through several synthetic routes, with the Knoevenagel and Perkin reactions being among the most prominent.

The Knoevenagel condensation provides a direct and efficient pathway. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgresearchgate.net For the synthesis of the target compound, the likely starting material is 4-chloro-3,5-dimethylbenzaldehyde (B1647551). The reaction proceeds through a series of steps:

Deprotonation: A weak base, such as pyridine (B92270) or piperidine (B6355638), deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion. researchgate.net

Nucleophilic Addition: The enolate ion then attacks the carbonyl carbon of 4-chloro-3,5-dimethylbenzaldehyde in a nucleophilic addition step, forming an aldol-type intermediate. wikipedia.orgresearchgate.net

Dehydration and Decarboxylation: This intermediate subsequently undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid. wikipedia.org In what is known as the Doebner modification, the use of pyridine as both the catalyst and solvent facilitates a subsequent decarboxylation upon heating, yielding the final this compound. wikipedia.orgyoutube.com

The Perkin reaction offers an alternative pathway, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid. wikipedia.orgbyjus.comlongdom.orglongdom.org The mechanism involves the formation of an enolate from the anhydride, which then adds to the aldehyde. A subsequent series of steps including dehydration and hydrolysis leads to the α,β-unsaturated acid. byjus.com While a viable method for cinnamic acid derivatives, the Knoevenagel condensation is often preferred for its milder conditions and broader applicability. tue.nl

Other potential, though less common for this specific transformation, pathways include the Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, and the Wittig reaction , which involves the reaction of an aldehyde with a phosphonium (B103445) ylide. researchgate.net The Heck reaction, in particular, offers excellent control over the formation of the trans (E) isomer. researchgate.net

Table 1: Comparison of Reaction Pathways for the Synthesis of this compound

| Reaction | Key Reactants | Typical Catalyst/Reagent | Key Intermediates |

| Knoevenagel Condensation | 4-chloro-3,5-dimethylbenzaldehyde, Malonic acid | Pyridine, Piperidine | Enolate, Aldol (B89426) adduct |

| Perkin Reaction | 4-chloro-3,5-dimethylbenzaldehyde, Acetic anhydride | Sodium acetate (B1210297) | Anhydride enolate |

| Heck Reaction | 1-Bromo-4-chloro-3,5-dimethylbenzene, Acrylic acid | Palladium(0) complex | Organopalladium species |

| Wittig Reaction | 4-chloro-3,5-dimethylbenzaldehyde, Carboxy-stabilized ylide | Strong base (e.g., n-BuLi) | Phosphonium ylide, Oxaphosphetane |

Stereochemical Control Mechanisms in (E)-Isomer Formation

The preferential formation of the (E)-isomer of 3-(4-Chloro-3,5-dimethylphenyl)acrylic acid is a critical aspect of its synthesis and is governed by thermodynamic and kinetic factors depending on the reaction pathway.

In the Knoevenagel condensation , the initial aldol addition can lead to a mixture of stereoisomers. However, the subsequent dehydration and decarboxylation steps, particularly under the conditions of the Doebner modification, allow for equilibration to the more thermodynamically stable (E)-isomer. wikipedia.org The steric hindrance between the substituted phenyl ring and the carboxylic acid group is minimized in the (E)-conformation, making it the favored product.

The Perkin reaction also generally yields the more stable (E)-isomer of cinnamic acids. The reaction conditions, which often involve heating, facilitate the isomerization to the thermodynamically preferred product. longdom.org

The Heck reaction is renowned for its high stereoselectivity in producing (E)-alkenes. The mechanism involves a syn-addition of the organopalladium species to the alkene, followed by a syn-elimination of a palladium hydride. This concerted elimination pathway inherently leads to the formation of the trans product. researchgate.net

In the Wittig reaction , the stereochemical outcome is largely dependent on the nature of the phosphonium ylide. For the synthesis of α,β-unsaturated carboxylic acids, stabilized ylides (containing an electron-withdrawing group like a carboxylate) are typically used. These stabilized ylides are less reactive and allow for the reversible formation of the initial betaine (B1666868) or oxaphosphetane intermediate. This reversibility permits equilibration to the more stable anti-betaine, which then proceeds to form the (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is particularly effective for the stereoselective synthesis of (E)-alkenes. The use of stabilized phosphonate esters generally leads to high selectivity for the (E)-isomer due to thermodynamic control.

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in dictating the reaction mechanism and efficiency in the synthesis of this compound.

In the Knoevenagel condensation , the base catalyst is essential for the initial deprotonation of the active methylene compound. wikipedia.orgresearchgate.net Weak bases like pyridine and piperidine are commonly employed to avoid self-condensation of the aldehyde. researchgate.net Pyridine, in the Doebner modification, also acts as the solvent and facilitates the final decarboxylation step. wikipedia.orgyoutube.com

For the Perkin reaction , the alkali salt of the carboxylic acid (e.g., sodium acetate when using acetic anhydride) acts as the base to generate the nucleophilic enolate from the anhydride. wikipedia.orgbyjus.com

The Heck reaction is critically dependent on a palladium(0) catalyst. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by migratory insertion of the alkene and β-hydride elimination. A base is also required to regenerate the Pd(0) catalyst at the end of the cycle. researchgate.net The choice of ligands on the palladium catalyst can influence its stability and reactivity.

In the Wittig and HWE reactions , a strong base is typically required to deprotonate the phosphonium salt or phosphonate ester to form the reactive ylide or carbanion. The choice of base can influence the stereoselectivity of the reaction.

Table 2: Role of Catalysts and Reagents in Different Synthetic Routes

| Reaction | Catalyst/Reagent | Role in the Mechanism |

| Knoevenagel Condensation | Pyridine/Piperidine | Acts as a base to deprotonate malonic acid, facilitating enolate formation. Pyridine can also act as a solvent and promote decarboxylation. |

| Perkin Reaction | Sodium Acetate | Functions as a base to generate the enolate from the acid anhydride. |

| Heck Reaction | Palladium(0) Complex | The active catalyst that undergoes oxidative addition, migratory insertion, and β-hydride elimination. |

| Base (e.g., Triethylamine) | Regenerates the Pd(0) catalyst in the final step of the catalytic cycle. | |

| Wittig/HWE Reaction | Strong Base (e.g., n-BuLi, NaH) | Deprotonates the phosphonium salt or phosphonate ester to form the nucleophilic ylide or carbanion. |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of cinnamic acid derivatives is a well-established field, yet there is continuous demand for more efficient, sustainable, and selective methods. researchgate.netnih.gov Future research on the synthesis of (E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid could focus on moving beyond traditional methods toward greener and more atom-economical routes.

Key areas for development include:

Advanced Catalytic Systems: While classic methods like the Perkin and Knoevenagel-Doebner reactions are effective, they often require harsh conditions. researchgate.netacs.org Future methodologies could employ advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings), which offer high stereoselectivity and functional group tolerance. nih.gov The Horner-Wadsworth-Emmons olefination is another powerful tool for the stereoselective synthesis of (E)-alkenes, which could be optimized for this specific target. organic-chemistry.org

Green Chemistry Approaches: The principles of green chemistry are increasingly important in chemical synthesis. Research could explore solvent-free reaction conditions, the use of environmentally benign catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption. acs.orgresearchgate.net For instance, tetrabutylammonium (B224687) bromide has been used to mediate Knoevenagel condensations in water, offering a more sustainable alternative to traditional organic solvents. acs.org

Bio-based Synthesis Routes: A long-term and ambitious research direction is the development of bio-based synthetic pathways. This could involve engineering microorganisms to produce precursors to the target molecule or utilizing biocatalysts for key reaction steps. nih.gov While challenging, this approach aligns with the growing demand for sustainable chemical manufacturing.

| Methodology | Potential Advantages for Synthesizing the Target Compound | Key Research Focus |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | High stereoselectivity for the (E)-isomer, broad functional group tolerance. nih.gov | Optimization of catalysts and reaction conditions for the specific substrates. |

| Horner-Wadsworth-Emmons Olefination | Excellent stereoselectivity, applicable to a wide range of aldehydes. organic-chemistry.org | Development of a streamlined, multi-step synthesis from simple arenes. organic-chemistry.org |

| Microwave-Assisted Synthesis | Significant reduction in reaction times, improved yields. acs.org | Adapting existing condensation reactions to microwave conditions. |

| Green Knoevenagel Condensation | Use of water as a solvent, environmentally benign catalysts. acs.orgresearchgate.net | Screening of catalysts for optimal performance in aqueous media. |

Exploration of New Reactivity Modes and Selective Transformations

The structure of This compound features three key functional regions: the carboxylic acid group, the alkene double bond, and the substituted aromatic ring. beilstein-journals.org Future research will likely focus on the selective transformation of these groups to generate a diverse library of new chemical entities.

Carboxylic Acid Modifications: The carboxylic acid group can be activated and converted into a wide range of derivatives, such as esters, amides, and acid halides. beilstein-journals.org Modern techniques involving anhydride (B1165640) formation or silver-catalyzed decarboxylative cross-coupling could provide efficient routes to novel amides and other derivatives with potential biological activities. beilstein-journals.org

Alkene Bond Functionalization: The carbon-carbon double bond is a hub for various transformations. Oxidative cyclization, for example, could be employed to synthesize coumarin (B35378) derivatives, which are an important class of compounds in medicinal chemistry and materials science. researchgate.netrsc.org Photocatalytic methods using visible light offer a green approach to such cyclizations. rsc.org

Aromatic Ring Substitution: The electron-rich dimethylphenyl ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that could modulate the molecule's electronic and steric properties.

Selective Transformations: A significant challenge and a key research avenue will be the development of highly selective reactions that target one functional group while leaving the others intact. beilstein-journals.org For example, chemoselective hydrogenation of the alkene bond without affecting the aromatic ring or the chlorine substituent would be a valuable transformation.

Advanced Applications in Materials Science and Polymer Chemistry

The acrylic acid moiety makes This compound a promising candidate for applications in materials science and polymer chemistry. Its unique substitution pattern could impart specific properties to the resulting materials.

Functional Monomers: The compound could be used as a monomer in polymerization reactions to create novel polymers. Poly(acrylic acid) and its derivatives are known for their use as superabsorbent polymers, coatings, adhesives, and hydrogels. chemicalsunited.comyoutube.comyoutube.com The bulky and hydrophobic 4-chloro-3,5-dimethylphenyl group could introduce interesting properties such as altered solubility, thermal stability, and mechanical strength to the polymer backbone.

Surface Modification and Functional Coatings: Acrylic acid-based compounds are used to functionalize surfaces to impart desired properties. "Clickable" polymeric coatings allow for facile and modular surface modification for applications in biomedical devices, creating antibacterial or cell-adhesive surfaces. rsc.org This compound could be incorporated into such systems to tune surface properties like hydrophobicity and binding affinity.

Smart Materials: Hydrogels based on poly(acrylic acid) can be designed to be responsive to external stimuli such as pH. mdpi.com The specific substituents on the phenyl ring of the target compound could be leveraged to create smart materials with tailored responses, potentially for applications in drug delivery or soft robotics. mdpi.com

Functionalized Nanomaterials: Acrylic acid has been used to functionalize metal-organic frameworks (MOFs) for selective ion adsorption. researchgate.netThis compound could be explored as a functionalizing agent for MOFs or other nanomaterials, potentially leading to new materials for separation, catalysis, or sensing applications.

| Application Area | Potential Role of the Target Compound | Anticipated Properties |

|---|---|---|

| Specialty Polymers | Functional monomer or co-monomer. | Enhanced thermal stability, modified hydrophobicity, specific optical properties. |

| 'Clickable' Coatings | Component of a polymer coating for surface functionalization. rsc.org | Tunable surface energy, specific binding capabilities. |

| pH-Responsive Hydrogels | Cross-linker or functional component in the hydrogel network. mdpi.com | Controlled swelling/deswelling behavior, potential for triggered release. |

| Functionalized MOFs | Organic linker for modifying MOF properties. researchgate.net | Selective adsorption of specific molecules or ions. |

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of functional groups in This compound opens up numerous opportunities for interdisciplinary research, bridging synthetic chemistry with medicinal chemistry, chemical biology, and nanotechnology.

Medicinal Chemistry: Many cinnamic acid derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netnih.govresearchgate.netmdpi.com The specific substitution pattern of the target compound makes it an interesting candidate for synthesis and biological screening. Future research could involve creating a library of its derivatives and evaluating their activity against various biological targets, such as enzymes or receptors. nih.govnih.gov

Chemical Biology: The compound could be used as a scaffold to design chemical probes for studying biological processes. By incorporating reporter tags or photo-crosslinking groups, derivatives of this molecule could be used to identify and study protein-ligand interactions.

Nanomedicine: Hydrophobically functionalized poly(acrylic acid) can self-assemble into nanostructures like nanodisks, which are useful for studying membrane proteins and for drug delivery applications. nih.govnih.gov The hydrophobic nature of the 4-chloro-3,5-dimethylphenyl group could be exploited in the design of new polymeric nanocarriers for targeted drug delivery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid, and what are their critical reaction conditions?

- Methodological Answer : The compound is synthesized via Heck reactions or esterification-hydrolysis sequences. For example, a palladium-catalyzed Heck coupling between 4-bromo-3,5-dimethylchlorobenzene and acrylic acid derivatives under inert conditions (N₂ atmosphere) yields the target product. Critical parameters include temperature control (e.g., 40°C for reflux in POCl₃-mediated dehydration) and catalyst selection (e.g., Pd(OAc)₂). Ethanol recrystallization is often used to achieve >98% purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer : Key techniques include:

- NMR : ¹H and ¹³C spectra confirm the E-configuration (trans coupling constant J ≈ 16 Hz for α,β-unsaturated protons). Aromatic protons typically appear at δ 6.73 (s) and δ 7.07 (d, J = 8.6 Hz) .

- FT-IR : C=O stretch (~1700 cm⁻¹) and C=C stretch (~1630 cm⁻¹) are diagnostic.

- HRMS : Validates molecular weight (e.g., m/z 391 [M+H]⁺ for intermediates) .

Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : The chloro group (electron-withdrawing) deactivates the ring, directing electrophilic attacks to specific positions, while methyl groups (electron-donating) enhance solubility. In carbamate synthesis, this electronic profile necessitates higher reaction temperatures (85–100°C) for nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of derivatives?

- Methodological Answer : Polymorphism or disordered crystal packing can lead to discrepancies. Use Phaser-2.1 (molecular replacement) and CCP4 suite tools (refinement) to resolve ambiguities. Cross-validate with NMR and HRMS. For example, Mcl-1 inhibitor studies combined X-ray data (PDB 4hw2/4hw3) with ¹H NMR to confirm binding conformations .

Q. What strategies optimize the yield in multi-step syntheses, particularly during scale-up?

- Methodological Answer :

- Stepwise monitoring : Use TLC/HPLC to track intermediates (e.g., retention time 1.22 min for LC/MS analysis) .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd/C vs. Pd(OAc)₂) to enhance coupling efficiency.

- Solvent selection : Ethanol improves recrystallization purity (>98%) and minimizes side reactions during dehydration .

Q. In crystallographic studies of protein-ligand complexes, how do packing interactions affect biological activity predictions?

- Methodological Answer : Crystal packing (π-π stacking, H-bonding) influences ligand conformation. For Mcl-1 inhibitors, hydrophobic interactions from 3,5-dimethyl groups enhanced binding affinity (Ki <10 nM). Molecular docking using Phaser and refinement with REFMAC5 (CCP4 suite) validated these interactions .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.